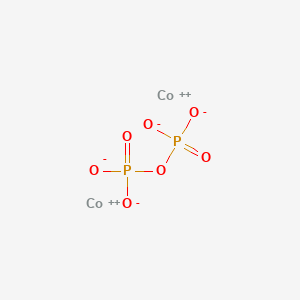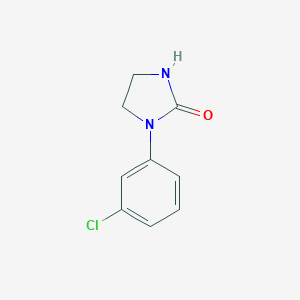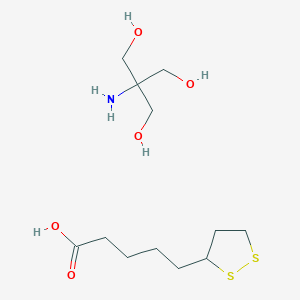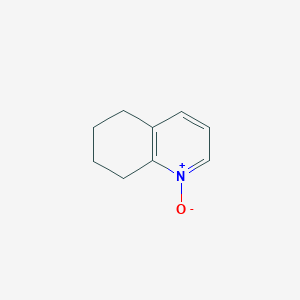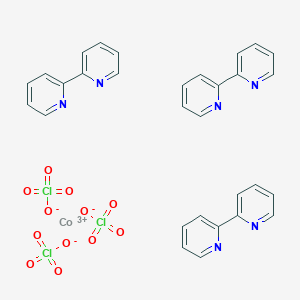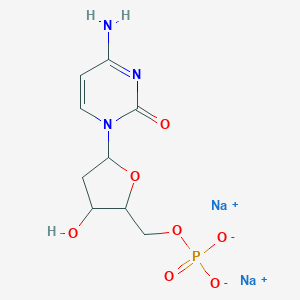
Silver cation
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver cation, also known as Ag+, is a positively charged ion of silver that has been extensively studied for its antimicrobial properties. It has been used in various applications such as water purification, wound dressings, and medical devices. In recent years, there has been an increased interest in the synthesis, mechanism of action, and physiological effects of silver cation.
Applications De Recherche Scientifique
Fluorescent Nanosensors : Ag+ has been utilized in the development of fluorescent nanosensors. Wu et al. (2012) demonstrated the use of silver ions in conjunction with gold nanoclusters as effective sensors for detecting silver ions, showcasing their potential in chemical sensing applications (Wu et al., 2012).
Catalysis in Organic Chemistry : Silver, especially in its Ag(I) cationic form, has been shown to play a significant role in catalyzing various organic transformations, including C-H/C-C bond functionalization. Zheng and Jiao (2016) discussed the advancements in Ag-catalysis, highlighting its versatility and importance in organic chemistry (Zheng & Jiao, 2016).
Biomedical Applications : Silver cations are known for their antimicrobial properties and have been explored for various biomedical applications. Nene et al. (2021) reviewed the use of silver-based nanomaterials, including nanoparticles and nanorods, for antimicrobial, antifungal, and antiviral purposes in fields like pharmaceutics and wound healing (Nene et al., 2021).
Mass Spectrometry : The use of silver cationization in mass spectrometry has been explored to analyze sulfur-containing species in crude oils. Lobodin et al. (2014) investigated this technique, demonstrating its effectiveness in identifying hydrocarbons and sulfur-containing heteroatom classes (Lobodin et al., 2014).
Gas-Phase Catalysis : Silver cations have also been studied in the context of gas-phase catalysis. Roithová and Schröder (2007) discussed the ability of silver cation Ag2O+ to activate C-H bonds in alkanes and its application in olefin epoxidation (Roithová & Schröder, 2007).
Antimicrobial Effects and Safety in Use : The antimicrobial effects and safety of silver, particularly Ag+, have been a topic of study in health care. Lansdown (2006) provided insights into the use of silver in various medical devices and its interaction with cell membranes (Lansdown, 2006).
High-Performance Catalysts : Silver nanowires have been synthesized and demonstrated to be effective catalysts in anion exchange membrane fuel cells. Zeng et al. (2015) showed that these supportless silver nanowires exhibit high electrocatalytic activity (Zeng et al., 2015).
Propriétés
Numéro CAS |
14701-21-4 |
|---|---|
Nom du produit |
Silver cation |
Formule moléculaire |
Ag+ |
Poids moléculaire |
107.868 g/mol |
Nom IUPAC |
silver(1+) |
InChI |
InChI=1S/Ag/q+1 |
Clé InChI |
FOIXSVOLVBLSDH-UHFFFAOYSA-N |
SMILES |
[Ag+] |
SMILES canonique |
[Ag+] |
melting_point |
960.5°C |
Autres numéros CAS |
14701-21-4 7440-22-4 |
Description physique |
Solid |
Synonymes |
Silver, ion |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



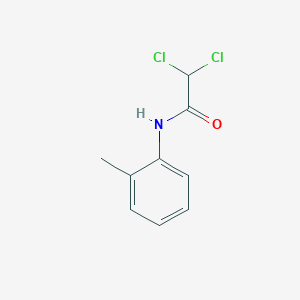
![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)

